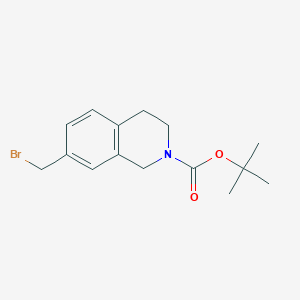
(S)-2-(3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(3-methoxyphenyl)propanoic acid” is also known as “3-(3-Methoxyphenyl)propionic acid”. It is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by other synonyms such as “3-3-methoxyphenyl propionic acid”, “3-3-methoxyphenyl propanoic acid”, and “3-methoxybenzenepropanoic acid” among others .
Molecular Structure Analysis
The InChI Key for “this compound” is BJJQJLOZWBZEGA-UHFFFAOYSA-N . The SMILES representation is COC1=CC=CC(CCC(O)=O)=C1 .Physical And Chemical Properties Analysis
“this compound” is a crystalline powder that can range in color from white to cream to yellow or pale brown . It has a melting point range of 43.0°C to 46.5°C . It is soluble in water .Safety and Hazards
As with any chemical, handling “(S)-2-(3-methoxyphenyl)propanoic acid” requires appropriate safety measures. It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . More specific safety data would be available in the compound’s Safety Data Sheet (SDS).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(3-methoxyphenyl)propanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the deprotection of the functional group.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethylmagnesium bromide", "ethyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium sulfate", "sulfuric acid", "methanol", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of 3-methoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydroxide to form ethyl 3-methoxyphenylglyoxylate.", "Step 2: Formation of ethyl (S)-2-(3-methoxyphenyl)propanoate by reacting ethyl 3-methoxyphenylglyoxylate with ethylmagnesium bromide.", "Step 3: Deprotection of ethyl (S)-2-(3-methoxyphenyl)propanoate with hydrochloric acid to form (S)-2-(3-methoxyphenyl)propanoic acid.", "Step 4: Purification of (S)-2-(3-methoxyphenyl)propanoic acid by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate.", "Step 5: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid to its methyl ester by reacting with methanol and sulfuric acid.", "Step 6: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid methyl ester to its acetic anhydride derivative by reacting with acetic anhydride and pyridine.", "Step 7: Purification of (S)-2-(3-methoxyphenyl)propanoic acid acetic anhydride derivative by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate." ] } | |
| 126374-24-1 | |
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



